molecular formula C29H31N5O2S2 B12156351 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12156351
M. Wt: 545.7 g/mol
InChI Key: JAVQTLDPNYGVMZ-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a complex heterocyclic architecture. Its core structure includes:

  • A 4H-pyrido[1,2-a]pyrimidin-4-one scaffold substituted with a methyl group at position 5.
  • A (Z)-configured thiazolidinone ring system at position 3, functionalized with a cyclopentyl group at position 3 and a thioxo group at position 2.

Properties

Molecular Formula

C29H31N5O2S2

Molecular Weight

545.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H31N5O2S2/c1-20-11-12-25-30-26(32-15-13-31(14-16-32)19-21-7-3-2-4-8-21)23(27(35)33(25)18-20)17-24-28(36)34(29(37)38-24)22-9-5-6-10-22/h2-4,7-8,11-12,17-18,22H,5-6,9-10,13-16,19H2,1H3/b24-17-

InChI Key

JAVQTLDPNYGVMZ-ULJHMMPZSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)CC6=CC=CC=C6)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)CC6=CC=CC=C6)C=C1

Origin of Product

United States

Preparation Methods

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Research efforts are ongoing to optimize its synthesis for potential therapeutic applications.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.

    Reduction: Reduction reactions could modify its functional groups.

    Substitution: Substitution reactions may occur at various positions.

Common Reagents and Conditions::

    Thionyl chloride (SOCl₂): Used for cyclization and chlorination.

    Base (e.g., NaOH): For deprotonation and condensation reactions.

    Various catalysts: To facilitate specific transformations.

Major Products:: The major products depend on the reaction conditions and the specific functional groups targeted. Further research is needed to elucidate these products.

Scientific Research Applications

Chemistry::

    PKM2 Activation: As mentioned earlier, this compound activates PKM2, making it a potential target for antitumor therapy.

Biology and Medicine::

    Cancer Research: Investigating its effects on tumor metabolism and growth.

    Metabolic Regulation: Understanding its impact on glycolysis and energy production.

Industry::

    Drug Development: Exploring its potential as a lead compound for novel anticancer drugs.

Mechanism of Action

The compound’s mechanism of action involves binding to PKM2, promoting its active tetrameric form. This activation enhances glycolysis and supports tumor cell proliferation. Further studies are needed to unravel the precise molecular pathways involved.

Comparison with Similar Compounds

Core Scaffold Variations

The 4H-pyrido[1,2-a]pyrimidin-4-one core is shared with several derivatives listed in patents (), but other related scaffolds include:

  • Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones (): These lack the pyridine ring but retain fused pyrimidinone systems. The substitution patterns here focus on chlorophenyl and methyl ester groups, differing significantly in electronic properties compared to the target compound.

Substituent Analysis

Key substituents influencing properties are compared below:

Compound Name Piperazinyl Substituent Thiazolidinone Substituent Pyrido Substituent Notable Features Reference
Target Compound 4-Benzyl 3-Cyclopentyl 7-Methyl Hydrophobic cyclopentyl enhances lipophilicity
Analog A () 4-Benzyl 3-(2-Methoxyethyl) 7-Methyl Methoxyethyl increases polarity; may improve aqueous solubility
Analog B () 1,3-Benzodioxol-5-yl N/A 7-Piperazin-1-yl Benzodioxol introduces electron-rich aromaticity; piperazine variants alter basicity
Analog C () N/A N/A N/A Chlorophenyl and methyl ester groups; distinct electronic profile

Electronic and Steric Effects

  • Cyclopentyl vs. Methoxyethyl (Thiazolidinone substituent): The cyclopentyl group in the target compound introduces steric bulk and hydrophobicity, which may enhance membrane permeability but reduce solubility.
  • Benzylpiperazine vs.

Physicochemical Implications

  • Molecular Weight and LogP: While exact values are unavailable, the cyclopentyl group likely increases the target compound’s molecular weight and logP compared to Analog A. This aligns with , which notes that small structural changes in congeneric series significantly alter van der Waals descriptors and electronic profiles .
  • Stereochemical Considerations: The (Z)-configuration of the thiazolidinone methylidene group in the target compound may enforce planar rigidity, affecting binding to biological targets compared to (E)-isomers or flexible analogs .

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activities. Its unique structure combines various functional groups that may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its diverse biological activities. The presence of the benzylpiperazine moiety and the thiazolidinone derivative enhances its potential interactions with biological targets.

Property Value
Molecular FormulaC28H29N5O2S2
Molecular Weight531.7 g/mol
IUPAC Name(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeySEPBDHIEPNNESO-NKFKGCMQSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural components, particularly the piperazine and thiazolidine moieties, are crucial for binding to these targets. This interaction may lead to inhibition or activation of various cellular pathways, influencing processes such as cell proliferation and apoptosis.

Anticancer Activity

Research indicates that derivatives of thiazolidinones exhibit significant anticancer properties. For instance, related compounds have shown inhibitory effects against various cancer cell lines:

Compound Cell Line IC50 (µM)
Compound 37aMCF-73.2
Compound 37bA5498.4
Compound 48aMCF-70.16

These studies suggest that modifications in the thiazolidine structure can enhance anticancer activity, indicating the potential of this compound as a lead candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that similar thiazolidinone derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the inhibition of specific kinases associated with microbial growth .

Case Studies and Research Findings

  • Antioxidant Activity : Thiazolidinone derivatives have been reported to exhibit antioxidant properties through mechanisms such as lipid peroxidation inhibition. Compounds with specific substitutions demonstrated enhanced antioxidant activity, which is crucial for preventing oxidative stress-related diseases .
  • Caspase Pathway Activation : Some studies have indicated that certain derivatives induce apoptosis through the caspase pathway, highlighting their potential in cancer treatment by promoting programmed cell death in malignant cells .
  • Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to various biological targets, providing insights into its mechanism of action and guiding further modifications for improved efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.